

Inter-laboratory comparison of Sofosbuvir impurity C quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B560572

[Get Quote](#)

A Comparative Guide to the Quantification of Sofosbuvir Impurity C

This guide provides a comparative overview of analytical methodologies for the quantification of impurities in Sofosbuvir, with a focus on impurities structurally related to **Sofosbuvir impurity C**. The information is compiled from various studies and is intended for researchers, scientists, and drug development professionals.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C virus (HCV) infection.^{[1][2]} It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.^{[1][3][4]} The chemical name for Sofosbuvir is N-[[P(S),2'R]-2'-deoxy-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]- L-Alanine 1-methylethyl ester, with a chemical formula of C₂₂H₂₉FN₃O₉P and a molecular weight of approximately 529.5 g/mol.^[1]

During the synthesis and storage of Sofosbuvir, various impurities can form, including related substances, degradation products, and residual solvents.^[1] These impurities must be monitored and controlled to ensure the safety and efficacy of the drug product.^{[1][3]} Regulatory bodies like the FDA provide guidelines for the reporting, identification, and qualification of impurities in new drug products.^[5]

Sofosbuvir impurity C is identified as propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxypyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxyphenoxyphosphoryl]amino]propanoate. Its molecular formula is C₂₂H₂₉FN₃O₉P.

Comparative Analysis of Analytical Methods

The quantification of Sofosbuvir and its impurities is predominantly carried out using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometry detectors. The following tables summarize the performance of various published methods that can be adapted for the quantification of **Sofosbuvir impurity C** and other related impurities.

Table 1: Performance Comparison of HPLC Methods for Sofosbuvir and Impurity Analysis

Method Reference	Analyte(s)	Linearity Range (µg/mL)	Accuracy (% Recovery)	Precision (%RSD)	LOD (µg/mL)	LOQ (µg/mL)
Method 1[6]	Sofosbuvir	160 - 480	-	1.741	0.04	0.125
Process-related impurity	10 - 30	-	0.043	0.12	0.375	
Method 2[7]	Sofosbuvir	20 - 100	-	-	-	-
Velpatasvir	10 - 50	-	-	-	-	
Method 3[8]	Sofosbuvir	0.54 - 162	102.33 - 102.39	< 2	0.054	0.135
Ledipasvir	0.14 - 42	99.18 - 99.28	< 2	0.012	0.030	
Method 4[9]	Sofosbuvir	-	99	< 2	0.5	-
Daclatasvir	-	99	< 2	0.075	-	
Method 5[10]	Sofosbuvir (in plasma)	0.5 - 5000 (ng/mL)	98 - 102	≤3.8	-	-
Velpatasvir (in plasma)	1.5 - 2000 (ng/mL)	98 - 102	≤3.8	-	-	

Table 2: Summary of Chromatographic Conditions

Method Reference	Column	Mobile Phase	Flow Rate (mL/min)	Detection Wavelength (nm)
Method 1[6]	Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm	0.1% trifluoroacetic acid in water:acetonitrile (50:50)	-	260
Method 2[7]	Hypersil C18, 4.6 x 150mm, 5µm	Water:Acetonitrile (30:70)	1.0	230
Method 3[8]	Hypersil ODS - C18 (250 mm, 4.6 mm, 5 µm)	Sodium Phosphate buffer (pH 3.5):Acetonitrile (40:60)	1.0	260
Method 4[9]	C18 (150 × 4.6 mm; 5 µm)	Acetonitrile:0.02 M potassium Hexafluorophosphate buffer (42:58, v/v), pH 2.7	1.3	-
Method 5[10]	Zorbax C18 Stable Bond (SB), C18 (4.6mm id x 50 mm)	Acetonitrile:1% formic acid (50:50)	0.6	MS/MS

Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the literature for the analysis of Sofosbuvir and its impurities.

Method 1: RP-HPLC for Sofosbuvir and Process-Related Impurity[7]

- Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 µm).
- Mobile Phase: A mixture of 0.1% trifluoroacetic acid in 1000 ml of water and acetonitrile in a 50:50 ratio (isocratic elution).
- Detector: UV detector set at 260.0 nm.
- Sample Preparation:
 - Standard Solution: A stock solution of Sofosbuvir (160-480 µg/ml) and its process-related impurity (10-30 µg/ml) are prepared in the mobile phase.
 - Sample Solution: For bulk drug, dissolve an appropriate amount in the mobile phase. For dosage forms, weigh and powder tablets, dissolve in mobile phase, sonicate, and filter before injection.

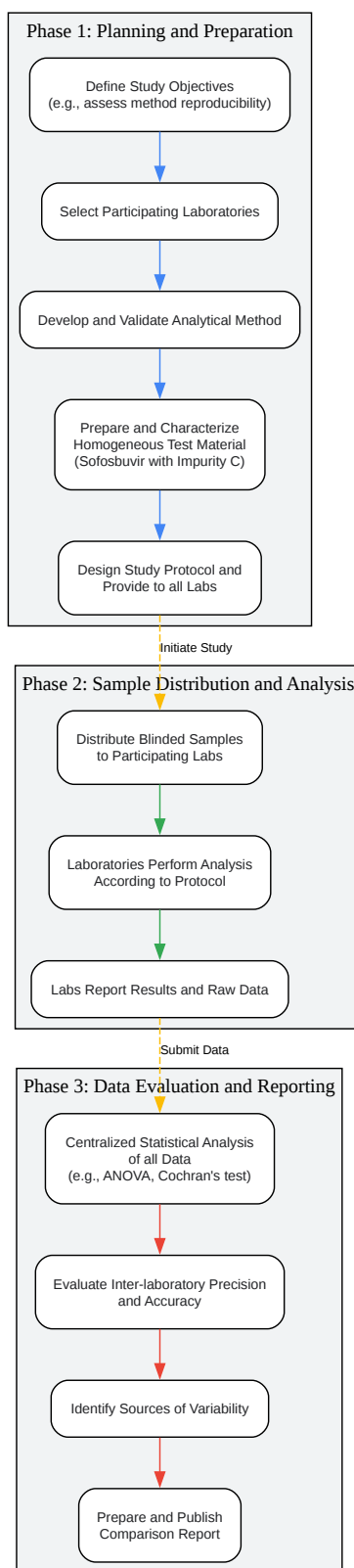
Method 2: Stability-Indicating RP-HPLC for Sofosbuvir and Velpatasvir[12]

- Chromatographic System: Spursil C18 column (250 × 4.5 mm, 5 µm particle size).
- Mobile Phase: A mixture of 0.1 M potassium dihydrogen phosphate and methanol (pH 4.5, 60:40 v/v).
- Detector: Photodiode array detector at 240 nm.
- Forced Degradation Studies:
 - Acid Degradation: Reflux the drug solution in 0.1 N HCl at 70°C for 6 hours.[11]
 - Base Degradation: Reflux the drug solution in 0.1 N NaOH at 70°C for 10 hours.[11]
 - Oxidative Degradation: Treat the drug with 30% H₂O₂ at 80°C for two days.[12]
 - Thermal Degradation: Expose the stock solution to a temperature of 50°C for 21 days.[11]

- Photolytic Degradation: Expose the stock solution to direct sunlight for 21 days.[11]

Experimental Workflow for Inter-laboratory Comparison

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for the quantification of a drug impurity like **Sofosbuvir impurity C**.



[Click to download full resolution via product page](#)

Caption: Workflow for an inter-laboratory comparison study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Sofosbuvir [simsonpharma.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. hjp.hamdard.edu.pk [hjp.hamdard.edu.pk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. archives.ijper.org [archives.ijper.org]
- 12. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- To cite this document: BenchChem. [Inter-laboratory comparison of Sofosbuvir impurity C quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560572#inter-laboratory-comparison-of-sofosbuvir-impurity-c-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com